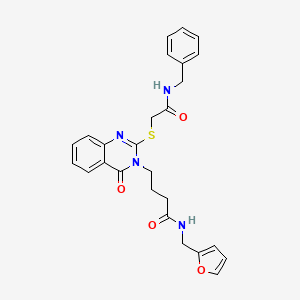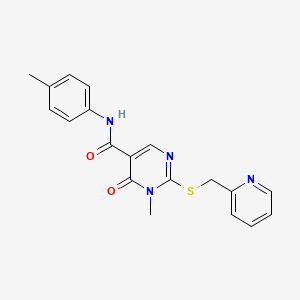![molecular formula C22H21N3O7S2 B2765407 Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223833-33-7](/img/no-structure.png)
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C22H21N3O7S2 and its molecular weight is 503.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation Studies and Environmental Impact
Microbial Degradation : Research has shown the capability of certain microorganisms like Aspergillus niger to degrade compounds such as chlorimuron-ethyl, which shares a sulfonylurea structure similar to the query compound. This degradation is essential for mitigating the environmental impact of sulfonylurea herbicides on soil and water contamination. The study by Sharma et al. (2012) outlines the degradation pathways involving cleavage of the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of various metabolites (Sharma, Banerjee, & Choudhury, 2012).
Biodegradation by Rhodococcus sp. : Another study highlights the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, offering insights into microbial strategies for the removal of persistent herbicides. The research identified multiple biodegradation products and proposed possible degradation pathways, emphasizing the role of microbial processes in environmental remediation (Li et al., 2016).
Synthesis and Characterization for Potential Applications
Antimicrobial Agents : The synthesis and characterization of new compounds with potential antimicrobial properties have been explored. For example, Desai et al. (2007) investigated new quinazolines as potential antimicrobial agents, providing a basis for the development of novel therapeutics targeting resistant microbial strains (Desai, Shihora, & Moradia, 2007).
Crystal Packing and Molecular Interactions : Studies on compounds like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have contributed to understanding the role of non-hydrogen bonding interactions such as N⋯π and O⋯π in crystal packing. This research provides valuable insights into the molecular design for improved material stability and functionality (Zhang, Wu, & Zhang, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-methoxybenzoic acid", "ethyl 2-bromoacetate", "thiourea", "sodium hydride", "sodium methoxide", "benzoyl chloride", "sodium bicarbonate", "acetic anhydride", "sulfuric acid", "acetic acid", "ethanol" ], "Reaction": [ "Protection of 4-methoxybenzoic acid with ethyl 2-bromoacetate and sodium hydride to form ethyl 4-methoxybenzoate", "Deprotection of ethyl 4-methoxybenzoate with sodium methoxide to form 4-methoxybenzoic acid", "Coupling of 4-methoxybenzoic acid with thiourea and sulfuric acid to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Protection of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with benzoyl chloride and sodium bicarbonate to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl benzoate", "Deprotection of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl benzoate with acetic anhydride and acetic acid to form 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl sulfonic acid", "Coupling of 5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl sulfonic acid with ethyl chloroacetate and sodium hydride to form Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate" ] } | |
CAS RN |
1223833-33-7 |
Product Name |
Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |
Molecular Formula |
C22H21N3O7S2 |
Molecular Weight |
503.54 |
IUPAC Name |
ethyl 4-[[2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O7S2/c1-3-32-21(28)14-4-6-15(7-5-14)24-19(26)13-33-22-23-12-18(20(27)25-22)34(29,30)17-10-8-16(31-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
HYLQQQLBVQWOCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)
![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

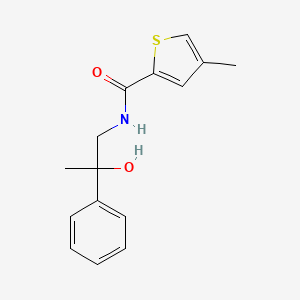
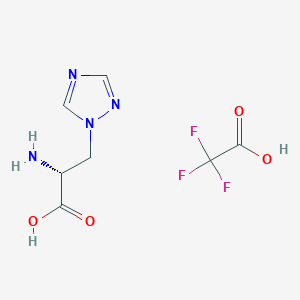
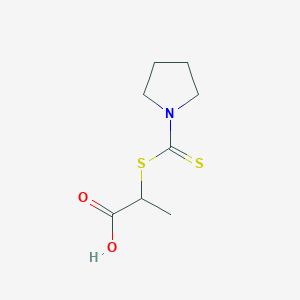
![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)
